Acetonitrile, hydrofluoride
Description
Contextualization within Hydrogen Bond Theory and Fluorine Chemistry
The interaction between acetonitrile (B52724) and hydrogen fluoride (B91410) is a classic example of a hydrogen bond, an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. wikipedia.org In the CH₃CN···HF complex, the hydrogen fluoride acts as the hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of acetonitrile serves as the hydrogen bond acceptor. researchgate.net The high electronegativity of the fluorine atom creates a highly polarized H-F bond, making the hydrogen atom particularly acidic and a strong donor. wikipedia.orgacs.org
The formation of the CH₃CN···HF hydrogen bond leads to noticeable changes in the spectroscopic properties of the molecules involved. For instance, in the infrared (IR) spectrum, the stretching frequency of the H-F bond is significantly red-shifted (moved to lower energy) upon complex formation, which indicates a weakening of the covalent H-F bond. wikipedia.orgosti.govaip.org This phenomenon is a hallmark of hydrogen bonding. wikipedia.org Studies using IR spectroscopy have identified new broad absorption bands upon mixing HF and acetonitrile, attributed to the stretching vibration of HF in the molecular complex. osti.govepa.gov
From the perspective of fluorine chemistry, this system is pivotal. Hydrogen fluoride is a crucial reagent and solvent in many fluorination processes. acs.orgresearchgate.net Its interaction with aprotic polar solvents like acetonitrile can modify its reactivity and acidity. The formation of complexes and ions, such as the bifluoride ion (HF₂⁻), is a key aspect of these solutions. d-nb.infoacs.orgrsc.org The bifluoride ion can form when the fluoride ion (F⁻) reacts with the weakly acidic protons of acetonitrile, a process driven by the stability of the resulting ion. acs.orgrsc.org Computational studies show that charge-assisted C-H···F⁻ hydrogen bonds can also play a significant role in the solvation of fluoride ions in acetonitrile. d-nb.info
Significance in Modern Chemical Research and Advanced Materials Science
The acetonitrile-hydrogen fluoride system is of considerable importance in various areas of chemical research. Acetonitrile is a widely used polar aprotic solvent in organic synthesis and electrochemistry due to its ability to dissolve a wide range of compounds and its relatively high dielectric constant. wikipedia.org Its mixture with hydrogen fluoride creates a unique reaction medium. For example, these solutions are employed in electrochemical fluorination reactions to synthesize fluorinated organic compounds. researchgate.net The specific interactions within the solvent system influence the solubility of reagents and the stability of reactive intermediates, thereby affecting reaction outcomes. acs.orgacs.org
Time-resolved infrared (IR) absorption spectroscopy has been used to study the reaction dynamics of fluorine atoms in liquid acetonitrile, observing the formation of HF and the subsequent evolution of its micro-solvation environment. rsc.orgrsc.org These studies reveal that the primary hydrogen bonding of the newly formed HF to solvent molecules occurs on a sub-picosecond timescale, followed by a slower reorganization of the surrounding solvent shell. rsc.org Such fundamental investigations are crucial for understanding reaction mechanisms at a molecular level in condensed phases.
In advanced materials science, understanding the interactions in acetonitrile-HF systems is relevant to the development of new materials and technologies. For instance, the system serves as a model for studying fluoride-ion solvation, which is critical for the development of fluoride-ion batteries, a potential next-generation energy storage technology. rsc.org Furthermore, acetonitrile is used as a labile ligand in the synthesis of transition metal complexes, including those containing trifluoromethyl (CF₃) groups. osti.gov The [(MeCN)₃Co(CF₃)₃] complex, for example, is a precursor to other cobalt-trifluoromethyl derivatives that could have applications in catalysis or materials synthesis. osti.gov The study of polymerization reactions of acetonitrile under extreme conditions, which can be initiated by hydrogen transfer along C-H···N hydrogen bonds, also provides insights into the formation of novel nitrogen-containing polymers. nih.gov
Challenges and Opportunities in Investigating Acetonitrile-Hydrogen Fluoride Interactions
Investigating the acetonitrile-hydrogen fluoride system presents both significant challenges and exciting opportunities. A major challenge lies in accurately describing the complex intermolecular forces at play. Theoretical and computational models must account for both short-range interactions, which are dominant, and long-range Coulombic interactions. acs.orgnih.gov Studies have shown that while the properties of such polar and associating systems are primarily determined by short-range forces, a complete understanding requires consideration of the full potential. nih.gov
Another complexity arises from the need to properly model the solvent environment. Continuum solvent models are often insufficient to capture the specific, strong hydrogen-bonding interactions, necessitating the use of microsolvated cluster models or quantum-mechanical treatments of the first solvation shell. d-nb.info This is particularly true for properties like NMR chemical shifts, where discrepancies between calculations using simple solvent models and experimental values highlight the importance of specific orbital interactions. d-nb.info The reaction of fluoride ions with acetonitrile to form the bifluoride ion (HF₂⁻) further complicates the system, as this reaction alters the composition and properties of the solution. acs.orgrsc.org
Despite these challenges, the system offers numerous opportunities for further research. The detailed characterization of the structure and dynamics of CH₃CN···HF complexes through advanced spectroscopic techniques, such as microwave rotational spectroscopy and 2D-IR spectroscopy, can provide benchmark data for refining theoretical models. acs.orgaip.org Understanding how to control the reactivity of fluoride ions in acetonitrile by managing hydrogen bond interactions, for instance by adding bulky alcohols, could lead to more selective and efficient nucleophilic fluorination reactions, which are vital in pharmaceutical and agrochemical synthesis. acs.orgacs.org The exploration of this system under extreme conditions of pressure and temperature could also unveil new chemical transformations and materials, as demonstrated by the pressure-induced polymerization of acetonitrile. nih.gov
Research Findings and Data
Spectroscopic and Computational Data for Acetonitrile-HF Interactions
Detailed experimental and computational studies have provided quantitative data on the interactions within the acetonitrile-hydrogen fluoride system. This includes spectroscopic shifts and thermodynamic properties that characterize the strength and nature of the hydrogen bond.
| Parameter | Value | Method/System | Reference |
| HF Vibrational Frequency Shift (Δν) | Red-shift to ~3300 cm⁻¹ | IR Spectroscopy in CH₃CN solution | rsc.org |
| HF Formation Time Constant | 3.04 ± 0.26 ps (at 3420 cm⁻¹) | Time-Resolved IR Spectroscopy | rsc.org |
| HF Vibrational Relaxation Time | 2.4 ± 0.2 ps | IR Pump-Probe Spectroscopy | rsc.org |
| pKa (HF in Acetonitrile) | 19.5 | Calculated | acs.org |
| pKa (H₂O in Acetonitrile) | 41.9 | Calculated | acs.org |
| pKa (Acetonitrile) | 31.3 | Experimental | rsc.org |
| ¹⁹F NMR Solvent Shift | Large deshielding in MeCN vs. H₂O | Computational Study | d-nb.info |
| HF Dimer Binding Energy | -4.57 ± 0.05 kcal/mol | Refined Semiempirical Potential | acs.org |
Phase Behavior of Acetonitrile-Containing Systems
The phase behavior of acetonitrile in mixtures is crucial for its application as a solvent in separation processes and reactions. Phase diagrams illustrate the conditions under which different phases (liquid, vapor, solid) exist.
| System | Observation | Conditions | Reference |
| Acetonitrile + Water | Forms aqueous two-phase systems | With protic ionic liquids | acs.org |
| Acetonitrile + Toluene | Isobaric vapor-liquid phase diagram determined | 0.028 MPa | researchgate.net |
| Acetonitrile + Nitromethane | Temperature-composition and enthalpy-composition diagrams available | 1 atm | cornell.edu |
| Acetonitrile + 2-Methylpyridine | Temperature-composition and x-y liquid-vapor diagrams available | 1 atm | cornell.edu |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78971-71-8 |
|---|---|
Molecular Formula |
C2H4FN |
Molecular Weight |
61.06 g/mol |
IUPAC Name |
acetonitrile;hydrofluoride |
InChI |
InChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H |
InChI Key |
ZIYVAZASIRJRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.F |
Origin of Product |
United States |
Theoretical and Computational Investigations of Acetonitrile Hydrogen Fluoride Interactions
Advanced Quantum Chemical Methodologies for Complex Characterization
The accurate description of weakly bound molecular complexes like acetonitrile-hydrogen fluoride (B91410) necessitates the use of sophisticated computational methods that can properly account for electron correlation and dispersion forces, which are critical to hydrogen bonding.
Ab Initio Approaches (e.g., Møller-Plesset Perturbation Theory, Coupled-Cluster Methods)
Ab initio, or "from first principles," methods are a cornerstone of computational chemistry, deriving results directly from quantum mechanical principles without empirical data. researchgate.net For systems governed by weak intermolecular forces, post-Hartree-Fock methods are essential for achieving high accuracy.
Møller-Plesset (MP) Perturbation Theory improves upon the foundational Hartree-Fock method by treating electron correlation as a perturbation. researchgate.net Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective method that captures the majority of the correlation energy, making it suitable for studying hydrogen-bonded systems. researchgate.net Higher-order methods like MP3 and MP4 can offer further refinement, though they come with a significant increase in computational cost and are sometimes supplanted by more robust methods. acs.org
Coupled-Cluster (CC) Theory represents one of the most reliable and accurate approaches available. The Coupled-Cluster Singles and Doubles (CCSD) method provides a high-level treatment of electron correlation. For the most accurate energy calculations, a perturbative correction for triple excitations is often added, a method known as CCSD(T). researchgate.net This "gold standard" approach is frequently used to generate benchmark-quality data for interaction energies and geometries of small molecular complexes, against which other, more computationally efficient methods are often compared. ohio-state.eduacs.org
Density Functional Theory (DFT) Applications for Molecular Modeling
Density Functional Theory (DFT) offers a computationally more efficient alternative to high-level ab initio methods, making it applicable to larger molecular systems. DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.
The accuracy of DFT depends heavily on the chosen exchange-correlation functional. For hydrogen-bonded systems, hybrid functionals such as B3LYP are commonly employed. These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, often improving the description of non-covalent interactions. However, standard DFT functionals can struggle to accurately describe the long-range dispersion forces inherent in hydrogen bonding. To remedy this, dispersion-corrected DFT methods (e.g., B3LYP-D3) have been developed, which add an empirical term to account for these missing interactions, significantly improving the accuracy of binding energy calculations.
Basis Set Selection and Computational Efficiency Considerations
The choice of a basis set—the set of mathematical functions used to build molecular orbitals—is a critical factor that balances accuracy against computational cost. For describing hydrogen bonds, the basis set must be flexible enough to model the electron distribution far from the nuclei and in the intermolecular region.
Pople-style basis sets , such as 6-31+G(d,p), are often used. The "+" indicates the inclusion of diffuse functions, which are essential for describing the extended electron clouds of anions and the tails of wavefunctions involved in weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for the distortion of atomic orbitals upon molecule formation and are crucial for accurately modeling bond angles and hydrogen bond geometries.
Dunning's correlation-consistent basis sets , such as aug-cc-pVTZ, are specifically designed to systematically converge towards the complete basis set (CBS) limit. researchgate.net The "aug-" prefix signifies the augmentation with diffuse functions, making these sets particularly well-suited for non-covalent interaction studies. researchgate.net
A significant issue in the calculation of interaction energies is the Basis Set Superposition Error (BSSE) . This error arises when, in a complex, the basis functions of one monomer artificially improve the description of the other monomer, leading to an overestimation of the binding energy. The most common method to correct for BSSE is the counterpoise correction scheme developed by Boys and Bernardi.
Analysis of Intermolecular Bonding and Energetics
Computational studies provide deep insight into the geometry and stability of the acetonitrile-hydrogen fluoride complex.
Hydrogen Bonding Topologies and Parameters (e.g., D-H···A, σ-type, π-type)
The interaction between acetonitrile (B52724) (the hydrogen bond acceptor, A) and hydrogen fluoride (the donor, D-H) can lead to different bonding arrangements, or topologies.
σ-type Hydrogen Bond : This is the most stable and conventional arrangement for the acetonitrile-HF complex. In this linear geometry, the hydrogen atom of HF points directly at the lone pair of electrons on the nitrogen atom, along the C≡N-C axis. This configuration maximizes the electrostatic attraction between the partially positive hydrogen and the partially negative nitrogen atom.
π-type Hydrogen Bond : A less stable interaction can occur where the hydrogen atom of HF interacts with the electron cloud of the C≡N triple bond. In this topology, the HF molecule is oriented roughly perpendicular to the C≡N bond axis.
Computational studies on the analogous acetonitrile-water system have shown that the σ-type and π-type isomers can be very close in energy, suggesting that both may be relevant depending on the environment. researchgate.net For the stronger acid HF, the σ-type bond is expected to be significantly more favorable. Key parameters derived from these calculations include the H···N bond distance and the D-H···A bond angle, which for a strong, linear σ-type hydrogen bond is expected to be close to 180°.
Binding Energy Calculations and Stability Assessments
The binding energy (ΔE) is a direct measure of the strength of the intermolecular interaction. It is calculated as the difference between the energy of the optimized complex and the sum of the energies of the individual, isolated monomers. A more negative value indicates a more stable complex.
High-level ab initio calculations are required for an accurate assessment. The table below presents representative binding energies for the analogous hydrogen cyanide-hydrogen fluoride (HCN···HF) and phosphonitrile-hydrogen fluoride (PN···HF) complexes, which are electronically similar to the CH₃CN···HF system, calculated using various theoretical methods. These values illustrate the typical range of interaction energies and the performance of different computational approaches. The interaction energy for CH₃CN···HCl, a weaker acid, has also been studied. acs.org The binding energy for the H₂O···HF complex is approximately 8.75 kcal/mol (Dₑ) at the CCSD(T) level, highlighting the strength of hydrogen bonds involving hydrogen fluoride.
| Complex | Method | Basis Set | Binding Energy (kcal/mol) |
|---|---|---|---|
| PN···HF | MP2 | aug-cc-pVTZ | -9.82 |
| PN···HF | CCSD | aug-cc-pVTZ | -9.10 |
| PN···HF | B3LYP | aug-cc-pVTZ | -8.21 |
| H₂O···HF | CCSD(T) | aug-cc-pVTZ | -8.75 |
| (HF)₂ | CCSD(T) | aug-cc-pVTZ | -4.58 |
Data for PN···HF is from a study by Viswanathan et al. Data for H₂O···HF and (HF)₂ are from studies by Tchana et al. and Hobza, respectively, and are provided for comparison of hydrogen bond strengths.
These theoretical investigations collectively demonstrate that the acetonitrile-hydrogen fluoride complex is a strongly bound system dominated by a linear, σ-type hydrogen bond. The precise characterization of its properties through high-level quantum chemical calculations provides essential data for understanding chemical reactivity and solvation phenomena involving nitriles.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to predict and understand intermolecular interactions by visualizing the charge distribution of a molecule. chemrxiv.org The MEP at a specific point in the space around a molecule represents the force that would be exerted on a positive test charge (like a proton) at that location. chemrxiv.org This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.
In the context of the acetonitrile-hydrogen fluoride (CH₃CN-HF) complex, MEP analysis elucidates the nature of the hydrogen bond formation.
Acetonitrile (CH₃CN): The MEP map of acetonitrile reveals a region of strong negative potential (nucleophilic) located around the nitrogen atom, corresponding to its lone pair of electrons. The methyl group's hydrogen atoms exhibit a slightly positive potential, while the cyanide carbon is also a site of positive potential.
Hydrogen Fluoride (HF): For the hydrogen fluoride molecule, the MEP shows a highly positive (electrophilic) region around the hydrogen atom, known as a σ-hole, and a highly negative region around the fluorine atom. preprints.orgnih.gov
The interaction between the two molecules is primarily driven by the electrostatic attraction between the most negative MEP region of acetonitrile (the nitrogen atom) and the most positive MEP region of hydrogen fluoride (the hydrogen atom). chemrxiv.org This directional interaction leads to the formation of a strong N···H-F hydrogen bond. The MEP is often mapped onto a constant electron density surface (e.g., 0.001 a.u.) to visualize these features, with colors typically ranging from red (most negative potential) to blue (most positive potential). preprints.org
The table below summarizes the typical MEP characteristics for the interacting sites of acetonitrile and hydrogen fluoride.
| Molecule | Interacting Atom | MEP Characteristic | Role in Interaction |
| Acetonitrile | Nitrogen (N) | Negative (Vmin) | Hydrogen Bond Acceptor |
| Hydrogen Fluoride | Hydrogen (H) | Positive (Vmax) | Hydrogen Bond Donor |
Table 1: Molecular Electrostatic Potential characteristics of Acetonitrile and Hydrogen Fluoride.
Atom-in-Molecules (AIM) Theory and Bond Critical Point Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgias.ac.in A key concept in AIM is the bond critical point (BCP), a point in space where the gradient of the electron density is zero, located along the path of maximum electron density between two interacting nuclei (the bond path). ias.ac.incomporgchem.com The properties of the electron density at the BCP offer profound insights into the nature and strength of the chemical interaction. uni-rostock.de
For the acetonitrile-hydrogen fluoride complex, an AIM analysis would identify a BCP corresponding to the N···H hydrogen bond. The characterization of this BCP provides a quantitative description of the interaction. Key parameters at the BCP include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions, such as covalent bonds, where electron density is concentrated at the BCP. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, like hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted at the BCP.
Total Electron Energy Density (H(r)): The sign of H(r), which is the sum of the kinetic and potential energy densities, can further refine the characterization. For hydrogen bonds, a negative H(r) suggests a degree of covalent character. ias.ac.in
Computational studies on the acetonitrile dimer anion have demonstrated the utility of AIM in characterizing unconventional bonds, distinguishing between dipole-bound and valence-bound excess electrons. nih.gov For the neutral CH₃CN-HF complex, the N···H hydrogen bond is expected to exhibit BCP properties characteristic of a strong, closed-shell interaction with some covalent character.
| AIM Parameter at BCP | Typical Value Range for H-Bonds | Interpretation for CH₃CN-HF Complex |
| Electron Density (ρ(r)) | 0.002 - 0.04 a.u. | Indicates a relatively strong hydrogen bond. |
| Laplacian (∇²ρ(r)) | Positive | Confirms a closed-shell interaction, characteristic of hydrogen bonds. |
| Total Electron Energy Density (H(r)) | Small and Negative | Suggests partial covalent character in the N···H bond. |
Table 2: Typical AIM parameters for the N···H Bond Critical Point in the Acetonitrile-Hydrogen Fluoride complex.
Charge Transfer and Polarization Effects within the Complex
Charge Transfer: This phenomenon, often analyzed using methods like Natural Bond Orbital (NBO) analysis, involves the donation of electron density from an occupied orbital of one molecule to an unoccupied orbital of another. In the CH₃CN-HF complex, the primary charge transfer event is the donation of electron density from the nitrogen lone pair orbital (nN) of acetonitrile to the antibonding sigma orbital (σ*H-F) of hydrogen fluoride. This transfer weakens the H-F covalent bond, leading to its elongation and a red-shift in its vibrational stretching frequency, which are classic spectroscopic indicators of hydrogen bond formation. Computational studies on fluoride ions in acetonitrile have quantified such charge transfer effects, showing that the amount of charge transferred from the anion to the solvent molecules is a key factor in the interaction. nih.gov
Polarization Effects: Polarization refers to the distortion of the electron cloud of each molecule in response to the electric field of the other. The highly polar H-F bond induces a significant dipole moment in the acetonitrile molecule, and conversely, the dipole of acetonitrile polarizes the H-F molecule. This mutual polarization enhances the electrostatic attraction between the molecules. Studies on other systems, such as uranyl complexes in acetonitrile/water solutions, have highlighted the importance of cooperative polarization, where interactions with solvent molecules in the second solvation shell can significantly increase the dipole moment of the first-shell ligands, thereby strengthening their bond to the central ion. researchgate.netnih.gov A similar, albeit less dramatic, effect can be anticipated in the condensed phase of acetonitrile and hydrogen fluoride, where surrounding molecules influence the polarization of any given CH₃CN-HF pair.
| Effect | Description | Consequence in CH₃CN-HF Complex |
| Charge Transfer | Donation of electron density from the N lone pair of CH₃CN to the σ* orbital of H-F. | Weakening and elongation of the H-F bond; stabilization of the complex. |
| Polarization | Mutual distortion of the electron clouds of CH₃CN and H-F due to their respective electric fields. | Enhancement of the electrostatic attraction and dipole moment of the complex. |
Table 3: Summary of Charge Transfer and Polarization Effects.
Simulational Approaches to Condensed Phase Systems
Molecular Dynamics (MD) Simulations of Acetonitrile-Hydrogen Fluoride Solutions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of molecular systems, providing detailed insights into both structural and dynamic properties. fu-berlin.de In an MD simulation of a liquid acetonitrile-hydrogen fluoride solution, the system is typically modeled as a collection of molecules within a periodic box, and Newton's equations of motion are solved numerically for each atom. nih.govresearchgate.net
The accuracy of an MD simulation is heavily dependent on the quality of the force field, which defines the potential energy of the system as a function of atomic coordinates. researchgate.net Force fields for acetonitrile (often three- or six-site models) and hydrogen fluoride must accurately reproduce their molecular geometries, electrostatic properties, and intermolecular interactions. nih.govresearchgate.net
MD simulations of the CH₃CN-HF system can be used to investigate:
Liquid Structure: Radial distribution functions (RDFs) can be calculated to determine the average distances and coordination numbers between different atomic species (e.g., N of acetonitrile and H of HF), revealing the local solvation structure.
Hydrogen Bond Dynamics: The formation and breaking of N···H-F hydrogen bonds can be monitored over time to calculate their average lifetime and understand the kinetics of association and dissociation.
Transport Properties: Collective properties such as diffusion coefficients and viscosity can be computed to characterize the fluid dynamics of the mixture.
Simulations are typically run under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. researchgate.net
Explicit Solvent Treatments and Continuum Solvation Models (e.g., 3D-RISM-SCF, COSMO-RS)
Modeling solvation is critical for accurately describing chemical processes in solution. This can be achieved through explicit solvent treatments or more computationally efficient implicit (continuum) models.
Explicit Solvent Treatments: As used in MD and MC simulations, this approach treats each solvent molecule individually. This provides the most detailed and physically realistic description of the solute-solvent and solvent-solvent interactions, including specific hydrogen bonding and local packing effects. mdpi.com However, it is computationally expensive due to the large number of particles involved.
Continuum Solvation Models: These models approximate the solvent as a continuous medium with a characteristic dielectric constant, avoiding the computational cost of explicit solvent molecules.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This method combines quantum chemical calculations (COSMO) with statistical thermodynamics to predict thermodynamic properties of liquids and solutions. nih.govresearchgate.net It has been widely used for predicting properties like pKa values, solubilities, and vapor pressures in acetonitrile. nih.govscm.com The model calculates a "sigma profile" for each molecule, which characterizes its surface polarity, and then uses statistical mechanics to compute the interactions between these surfaces in the liquid phase. researchgate.net
3D-RISM-SCF (Three-Dimensional Reference Interaction Site Model with Self-Consistent Field): This is a statistical-mechanical theory of molecular liquids that calculates the three-dimensional distribution functions of solvent atoms around a solute. nih.gov It provides a more detailed description of the solvent structure than simple continuum models but can still fail to capture specific orbital interactions, such as the strong charge-assisted hydrogen bonds observed for fluoride ions in acetonitrile. nih.gov
While continuum and 3D-RISM models are powerful tools, studies have shown that for systems with strong, specific interactions like those involving fluoride, a quantum mechanical treatment of the immediate solvent molecules (a micro-solvated cluster model) is often necessary to achieve accurate results. nih.gov
| Model Type | Description | Advantages | Limitations |
| Explicit Solvent | Individual solvent molecules are included in the simulation (e.g., MD, MC). | High accuracy; captures specific interactions like H-bonds. | Computationally very expensive. |
| Continuum (e.g., COSMO-RS) | Solvent is treated as a uniform dielectric medium. scm.com | Computationally efficient; good for thermodynamic properties. nih.gov | Averages out specific local solvent structure and interactions. |
| 3D-RISM-SCF | A statistical mechanical model providing solvent distribution functions around a solute. nih.gov | More structural detail than continuum models; computationally moderate. | May not fully capture strong, specific orbital interactions. nih.gov |
Table 4: Comparison of Solvation Models.
Spectroscopic Probes of Acetonitrile Hydrogen Fluoride Complexes
Vibrational Spectroscopy Studies (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct insight into the molecular vibrations of the acetonitrile-hydrogen fluoride (B91410) complex. The formation of a hydrogen bond (N···H–F) significantly perturbs the vibrational modes of the constituent molecules, offering a clear spectroscopic signature of complexation.
The nitrile (C≡N) stretching vibration in acetonitrile (B52724) is particularly sensitive to its electronic environment. In the isolated acetonitrile molecule, this mode appears around 2252.2 cm⁻¹ in an inert matrix. arxiv.org Upon formation of a hydrogen bond with a proton donor like hydrogen fluoride, the C≡N stretching frequency typically exhibits a shift to a higher wavenumber, known as a blue shift.
This blue shift is a characteristic feature of hydrogen bonds to nitrile groups and is attributed to a shortening and strengthening of the C≡N triple bond. nih.gov The interaction of the hydrogen atom from HF with the lone pair of electrons on the nitrogen atom of acetonitrile leads to a withdrawal of electron density from the nitrogen, which in turn strengthens the carbon-nitrogen bond. DFT calculations on 1:1 complexes of CH₃CN with various hydrogen-donating acids have successfully reproduced these experimentally observed blue shifts. nih.gov The magnitude of the blue shift is generally correlated with the strength of the hydrogen bond; a stronger interaction results in a larger shift. nih.gov Studies on related systems, such as acetonitrile adducts with formamide, have also identified new bands at higher frequencies (e.g., 2257 cm⁻¹) assigned to the hydrogen-bonded adduct. researchgate.net
Table 1: Representative C≡N Stretching Frequencies and Shifts upon Complexation
| Species | Vibrational Mode | Frequency (cm⁻¹) | Shift upon Complexation (Δν) |
|---|---|---|---|
| Free Acetonitrile (in Ar matrix) | ν(C≡N) | ~2252 | N/A |
| Acetonitrile-HF Complex | ν(C≡N) | > 2252 | Positive (Blue Shift) |
Note: The exact frequency shift for the Acetonitrile-HF complex can vary depending on the experimental conditions (e.g., gas phase, matrix isolation, solvent).
The most dramatic effect of hydrogen bonding in the CH₃CN···HF complex is observed in the H-F stretching mode (ν(H-F)). In the gas phase, the fundamental v = 1 ← v = 0 absorption for an isolated HF molecule is found at 3959 cm⁻¹. rsc.org Upon complexation with acetonitrile, this band undergoes a significant red shift (a shift to lower frequency) of several hundred wavenumbers.
In acetonitrile solution, the H-F stretching vibration appears as a broad absorption feature centered at approximately 3300 cm⁻¹. rsc.org This large red shift is a direct consequence of the weakening of the H-F covalent bond due to the formation of the N···H hydrogen bond. The energy of the H-F bond is partially redirected into the intermolecular hydrogen bond, resulting in a lower vibrational frequency. The substantial broadening of the absorption band in solution is indicative of a strong interaction with the solvent environment and the distribution of different solvated structures. rsc.org Time-resolved infrared spectroscopy studies have shown that the spectral position of this band can evolve on a picosecond timescale, reflecting the dynamic nature of the local solvent environment around the newly formed HF molecule. rsc.org
Table 2: H-F Stretching Frequency Perturbation upon Interaction with Acetonitrile
| Species | Vibrational Mode | Frequency (cm⁻¹) | Shift upon Complexation (Δν) |
|---|---|---|---|
| Free Hydrogen Fluoride (Gas Phase) | ν(H-F) | 3959 | N/A |
The formation of the CH₃CN···HF complex gives rise to new, low-frequency vibrational modes that correspond to the motion of the two molecules relative to each other. These intermolecular vibrations occur in the far-infrared (FIR) spectral region, typically below 200 cm⁻¹. These modes include the intermolecular stretching vibration (ν(N···H)) and various bending or torsional modes.
Direct experimental characterization of these low-frequency modes for the specific CH₃CN···HF complex is challenging. However, insights can be gained from studies of analogous systems. For instance, far-infrared spectroscopy of acetonitrile aggregates in a solid argon matrix revealed intermolecular modes for the antiparallel acetonitrile dimer around 100 and 120 cm⁻¹. researchgate.net It is expected that the hydrogen bond in the CH₃CN···HF complex, being stronger than the dipole-dipole interactions in the acetonitrile dimer, would result in a higher frequency for the intermolecular stretching mode. Computational chemistry provides a valuable tool for predicting the frequencies of these elusive modes. Anharmonic frequency calculations are often necessary to accurately model these soft, large-amplitude vibrations. q-chem.comnasa.gov
Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that can probe the structural dynamics of molecular systems on ultrafast (femtosecond to picosecond) timescales. By spreading the vibrational spectrum over two frequency axes, 2D IR can reveal couplings between different vibrational modes and monitor their evolution over time.
For the acetonitrile-hydrogen fluoride system, 2D IR spectroscopy can provide detailed information on processes such as vibrational energy relaxation, spectral diffusion, and chemical exchange. nih.gov For example, by monitoring the cross-peaks between the C≡N and H-F stretching modes, one could directly observe the flow of vibrational energy across the hydrogen bond. Furthermore, analyzing the time evolution of the 2D IR lineshapes can quantify the timescale of structural fluctuations in the complex and its surrounding solvent shell. While specific 2D IR studies on the CH₃CN-HF complex are not widely reported, the technique has been successfully applied to study ion solvation and dynamics in acetonitrile solutions, demonstrating its power to unravel complex intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a sensitive probe of the local chemical environment of atomic nuclei. The formation of a hydrogen bond between acetonitrile and hydrogen fluoride causes significant perturbations in the magnetic shielding of the involved nuclei, particularly ¹H and ¹⁹F, leading to observable changes in their chemical shifts.
The proton in the hydrogen fluoride molecule is directly involved in the hydrogen bond. Upon formation of the CH₃CN···HF complex, the electron density around this proton is reduced due to its interaction with the nitrogen lone pair. This deshielding effect causes the ¹H NMR resonance of the acidic proton to shift significantly downfield (to a higher ppm value) compared to that of the free HF molecule. The magnitude of this downfield shift is a strong indicator of the strength of the hydrogen bond.
The ¹⁹F nucleus also experiences a change in its electronic environment upon complexation. The ¹⁹F chemical shift is highly sensitive to the nature and strength of the hydrogen bond. Studies of fluoride anions in acetonitrile have shown that interactions with the solvent lead to large changes in the ¹⁹F chemical shift. Unusually strong charge-assisted C-H···F⁻ hydrogen bonds between fluoride and acetonitrile can cause significant solvent effects on the ¹⁹F NMR shifts. While the interaction in the neutral CH₃CN···HF complex is different, a substantial perturbation of the ¹⁹F chemical shift is still expected upon hydrogen bond formation, providing complementary information to the ¹H NMR data.
Table 3: Expected NMR Chemical Shift Perturbations in the Acetonitrile-HF Complex
| Nucleus | Species | Expected Chemical Shift (δ) | Expected Shift upon Complexation |
|---|---|---|---|
| ¹H | Free HF | Lower ppm | Downfield (to higher ppm) |
| CH₃CN···HF Complex | Higher ppm | ||
| ¹⁹F | Free HF | Reference ppm | Significant Shift |
| CH₃CN···HF Complex | Shifted ppm |
Note: This table represents the expected qualitative shifts. The exact values depend on concentration, temperature, and solvent.
Spin-Spin Coupling Constant Analysis for Proximity Assessment
Nuclear magnetic resonance (NMR) spin-spin coupling, or J-coupling, provides critical information about through-bond connectivity and the geometry of molecules. In the context of acetonitrile-hydrogen fluoride complexes, the analysis of scalar coupling constants across the hydrogen bond is a powerful method for assessing the proximity of the nuclei and characterizing the strength of the interaction.
Research on the acetonitrile-hydrogen fluoride dimer has identified specific spin-spin couplings that are indicative of the N···H-F hydrogen bond. These couplings, transmitted through the hydrogen bond, are typically denoted with a superscript indicating the number of bonds separating the coupled nuclei (e.g., ²hJXY for a two-bond coupling across a hydrogen bond). Key couplings investigated in this system include:
¹hJ(¹⁵N-¹H): The one-bond coupling between the nitrogen of acetonitrile and the proton of hydrogen fluoride.
²hJ(¹⁵N-¹⁹F): The two-bond coupling between the nitrogen of acetonitrile and the fluorine of hydrogen fluoride.
The magnitudes of these coupling constants are directly related to the electronic environment and the distance between the interacting nuclei. For instance, studies on similar hydrogen-bonded systems involving fluoride have successfully used ¹H-¹⁹F coupling constants to gain insight into the hydrogen-bonding network. The detection and measurement of such couplings provide unambiguous evidence of the complex's formation and specific atomic arrangement. The sensitivity of spin-spin couplings to intermolecular interactions is well-documented; even for an isolated acetonitrile molecule, constants like ¹J(NC), ²J(CH), and ³J(NH) show a dependence on the surrounding medium, highlighting their utility in studying complexation.
Table 1: Representative Spin-Spin Coupling Constants in Hydrogen-Bonded Systems
| Coupling Constant | System | Typical Magnitude (Hz) | Information Provided |
| ¹hJ(¹⁵N-¹H) | Acetonitrile-HF | Varies | Direct measure of N-H proximity and bond character. |
| ²hJ(¹⁵N-¹⁹F) | Acetonitrile-HF | Varies | Confirms the N···H-F connectivity. |
| ¹hJ(¹H-¹⁹F) | Fluoride Complexes | >100 | Indicates the strength of the H-F hydrogen bond. |
Relaxation Studies for Dynamic Behavior of Acetonitrile-Hydrogen Fluoride Systems
NMR relaxation studies provide insights into the dynamic behavior of molecules in solution. The principal relaxation times, T1 (spin-lattice or longitudinal) and T2 (spin-spin or transverse), are sensitive to the rotational and translational motions of molecules on a timescale ranging from picoseconds to seconds.
For the acetonitrile-hydrogen fluoride system, measuring the relaxation times of ¹H, ¹³C, and ¹⁹F nuclei can reveal changes in molecular dynamics upon complex formation. The formation of a larger, more slowly tumbling complex generally leads to more efficient relaxation and thus shorter T1 and T2 times compared to the free monomers.
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that relies on dipole-dipole relaxation between spatially close nuclei. A positive NOE signal between the proton of hydrogen fluoride and the methyl protons of acetonitrile would provide definitive evidence of their spatial proximity and help to establish the geometry of the complex.
Studies on fluoride complexes have shown that the fluoride longitudinal relaxation time constant (T1) is dependent on the molecule's motion in solution and the proximity of neighboring protons that act as relaxation sources. Therefore, such measurements are invaluable for understanding the stability and lifetime of the acetonitrile-hydrogen fluoride interaction.
Table 2: Conceptual Impact of Complexation on NMR Relaxation Times
| Parameter | Free Monomer | Acetonitrile-HF Complex | Rationale |
| Rotational Correlation Time (τc) | Shorter | Longer | The complex is larger and tumbles more slowly in solution. |
| T1 Relaxation Time | Longer | Shorter | Slower tumbling provides more efficient relaxation pathways. |
| T2 Relaxation Time | Longer | Shorter | Increased molecular size leads to more rapid dephasing of spins. |
Advanced 2D NMR Techniques for Structural Correlations
Two-dimensional (2D) NMR spectroscopy is essential for unambiguously assigning NMR signals and determining the detailed structure of complexes by correlating nuclear spins through bonds or through space. For the acetonitrile-hydrogen fluoride system, several advanced 2D NMR experiments are particularly useful.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of a nucleus (e.g., ¹³C) with the chemical shifts of directly attached protons. It would be used to confirm the assignments of the methyl carbon in acetonitrile.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings (typically 2-3 bonds), providing information on the connectivity of molecular fragments. In the acetonitrile-HF complex, an HMBC experiment could reveal correlations between the methyl protons and the nitrile carbon. Crucially, it might also detect a correlation from the acidic proton of HF to the nitrogen or carbon of the nitrile group, directly mapping the hydrogen bond connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY): These experiments detect through-space correlations, identifying nuclei that are close to each other regardless of whether they are connected by chemical bonds. A ¹H-¹H NOESY could show a cross-peak between the methyl protons and the HF proton. A ¹H-¹⁹F HOESY would be even more powerful, directly confirming the proximity of the HF moiety to the acetonitrile protons.
¹H-¹⁹F Correlation Experiments: Specialized techniques like ¹H-¹⁹F CLIP-HSQC can be used to directly measure correlations and coupling constants across the hydrogen bridge, providing definitive structural evidence.
Table 3: Application of 2D NMR Techniques for Acetonitrile-HF Complex
| 2D NMR Experiment | Type of Correlation | Information Revealed |
| HSQC | Through-bond (¹JCH) | Correlates methyl protons to the methyl carbon. |
| HMBC | Through-bond (ⁿJCH) | Confirms connectivity within acetonitrile; potentially maps H(F) to N≡C. |
| NOESY/HOESY | Through-space | Establishes spatial proximity between the HF and CH₃ moieties. |
| ¹H-¹⁹F HSQC | Through-bond/H-bond | Directly probes the H···F interaction and measures coupling constants. |
Mass Spectrometry in Adduct Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for the characterization of non-covalently bound complexes, known as adducts, such as the acetonitrile-hydrogen fluoride system.
Formation and Detection of Acetonitrile-Hydrogen Fluoride Adduct Ions
The formation and detection of adduct ions are central to the mass spectrometric analysis of the acetonitrile-hydrogen fluoride complex. Using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), it is possible to transfer the complex from the solution phase to the gas phase with minimal disruption of the non-covalent hydrogen bond.
Acetonitrile is well-known to form abundant adduct ions in ESI-MS, often appearing as [M + ACN + H]⁺, where M is the analyte molecule. In some cases, this acetonitrile adduct can be the most abundant ion (the base peak) in the mass spectrum. For the acetonitrile-hydrogen fluoride system, several potential adduct ions could be formed and detected:
[CH₃CN + H]⁺: Protonated acetonitrile.
[CH₃CN···HF + H]⁺: The protonated dimer, which would be the primary ion of interest for confirming the complex.
[(CH₃CN)₂ + H]⁺: The protonated acetonitrile dimer.
The detection of an ion with a specific m/z value corresponding to the protonated acetonitrile-HF complex would serve as direct evidence of its existence.
Table 4: Potential Adduct Ions and Their Theoretical m/z Values
| Ion Formula | Description | Theoretical Monoisotopic Mass (Da) |
| [C₂H₄N]⁺ | Protonated Acetonitrile | 42.0338 |
| [C₂H₄NF]⁺ | Protonated Acetonitrile-HF Complex | 62.0302 |
| [C₄H₇N₂]⁺ | Protonated Acetonitrile Dimer | 83.0604 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In an MS/MS experiment, a specific precursor ion (e.g., the [CH₃CN···HF + H]⁺ adduct) is mass-selected and then subjected to collision-induced dissociation (CID). The weak hydrogen bond in the adduct is expected to be fragile and break easily upon collisional activation.
The fragmentation pattern provides structural confirmation of the precursor ion's identity. For the protonated acetonitrile-hydrogen fluoride complex, the most probable fragmentation pathways would involve the neutral loss of one of the constituent molecules:
Loss of neutral HF (20.0062 Da): This would result in a product ion corresponding to protonated acetonitrile (m/z 42.0338).
Loss of neutral CH₃CN (41.0265 Da): This would result in a product ion corresponding to H₂F⁺ (m/z 21.0140).
Observing these specific fragmentation patterns provides strong evidence that the precursor ion was indeed the desired adduct.
Table 5: Predicted MS/MS Fragmentation of the Acetonitrile-HF Adduct Ion
| Precursor Ion | Precursor m/z | Neutral Loss | Product Ion | Product Ion m/z |
| [CH₃CN···HF + H]⁺ | 62.0302 | HF | [CH₃CN + H]⁺ | 42.0338 |
| [CH₃CN···HF + H]⁺ | 62.0302 | CH₃CN | [H₂F]⁺ | 21.0140 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an ion's elemental composition from its exact mass. Techniques like Fourier-transform ion cyclotron resonance (FTICR-MS) or Orbitrap-MS provide the necessary resolution and mass accuracy.
HRMS is crucial for confirming the identity of the acetonitrile-hydrogen fluoride adduct. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from the elemental formula (C₂H₄NF), the composition of the ion can be unambiguously confirmed. This distinguishes it from other potential ions that might have the same nominal (integer) mass but a different elemental formula (isobaric interferences).
Table 6: HRMS for Distinguishing Isobaric Ions
| Ion Formula | Elemental Composition | Nominal Mass | Theoretical Exact Mass (Da) |
| [C₂H₄NF]⁺ | C₂, H₄, N₁, F₁ | 62 | 62.0302 |
| [C₃H₆O]⁺ | C₃, H₆, O₁ | 62 | 62.0368 |
| [C₃H₈N]⁺ | C₃, H₈, N₁ | 62 | 62.0651 |
| [CH₂O₃]⁺ | C₁, H₂, O₃ | 62 | 61.9953 |
As shown in the table, the exact masses of different ions with a nominal mass of 62 Da are distinct. HRMS can easily differentiate between these possibilities, providing definitive confirmation of the adduct's elemental composition.
Other Spectroscopic Techniques for Elucidating Interactions
Beyond vibrational spectroscopy, other techniques offer the potential to provide a more complete picture of the electronic structure and solid-state arrangement of the acetonitrile-hydrogen fluoride complex.
UV-Visible spectroscopy is a powerful tool for investigating the formation of charge-transfer (CT) complexes. A charge-transfer complex is formed when an electron donor and an electron acceptor are in close proximity, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction often gives rise to a new, characteristic absorption band in the UV-Visible spectrum that is not present in the spectra of the individual components.
In the context of the acetonitrile-hydrogen fluoride complex, acetonitrile can act as the electron donor (specifically, the lone pair on the nitrogen atom), and hydrogen fluoride can act as the electron acceptor. The formation of a hydrogen bond between the two molecules can facilitate this charge transfer.
The analysis would involve recording the UV-Visible spectra of acetonitrile and hydrogen fluoride separately in a non-interacting solvent, and then the spectrum of the mixture. The appearance of a new absorption band, typically at a longer wavelength (lower energy) than the absorptions of the individual molecules, would be indicative of the formation of a charge-transfer complex. The energy of this charge-transfer band is related to the ionization potential of the donor, the electron affinity of the acceptor, and the stabilization energy of the complex.
While theoretically plausible, specific experimental data detailing the position and intensity of a charge-transfer band for the acetonitrile-hydrogen fluoride complex is not prominently reported in scientific literature.
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If the acetonitrile-hydrogen fluoride complex can be crystallized, single-crystal X-ray diffraction would provide a wealth of information about its solid-state structure.
The process involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure. From the positions and intensities of the diffracted X-ray beams, a detailed model of the crystal lattice can be constructed.
For the acetonitrile-hydrogen fluoride complex, an X-ray diffraction study would be able to determine:
Bond lengths and angles: The precise lengths of the C≡N, C-C, C-H, and H-F bonds within the complex, as well as the intermolecular N···H hydrogen bond distance and the N···H-F angle.
Molecular packing: How the individual CH₃CN-HF complexes are arranged relative to each other in the crystal lattice.
Intermolecular interactions: The presence and nature of any other non-covalent interactions that stabilize the crystal structure.
Despite the fundamental nature of this complex, a published crystal structure determined by X-ray diffraction for the simple 1:1 adduct of acetonitrile and hydrogen fluoride is not readily found. Computational studies have predicted its geometry in the gas phase, but an experimental solid-state structure would be invaluable for validating these theoretical models and understanding the intermolecular forces that govern its crystal packing.
Reactivity and Mechanistic Aspects of Acetonitrile Hydrogen Fluoride Systems
Role of Hydrogen Bonding in Chemical Reaction Pathways
Hydrogen bonding is a predominant intermolecular force governing the behavior of the acetonitrile-hydrogen fluoride (B91410) system. The interaction involves the hydrogen atom of the highly polarized H-F bond and the lone pair of electrons on the nitrogen atom of acetonitrile (B52724) (CH₃C≡N···H-F). This strong association significantly modifies the properties of both molecules, enhancing the acidity of the hydrogen fluoride and influencing the nucleophilicity of the fluoride ion. These interactions are critical in directing the course of chemical reactions by stabilizing key structures along the reaction coordinate.
The hydrogen bonding between acetonitrile and hydrogen fluoride plays a crucial role in stabilizing charged intermediates and transition states that form during chemical reactions. In many organic reactions, particularly those involving carbocationic intermediates, the solvent environment is critical for lowering the activation energy.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of reaction pathways in polar aprotic solvents like acetonitrile. acs.orgmdpi.com These studies show that the solvent can significantly influence activation energy barriers. In the context of the CH₃CN-HF system, the hydrogen-bonded network can arrange to solvate and stabilize positively charged species. For instance, in fluorination or hydrofluorination reactions, the formation of a carbocation intermediate is often a key step. The nitrogen end of the acetonitrile molecule can donate electron density to the carbocation, while the associated hydrogen fluoride can engage in further hydrogen bonding, creating a stabilizing solvation shell that lowers the energy of the transition state leading to the intermediate.
While direct experimental measurement of the stabilization energy provided by the CH₃CN-HF interaction to a specific transition state is complex, the principle is well-established in physical organic chemistry. The ability of polar, coordinating solvents to lower the barrier to reactions proceeding through charged intermediates is a fundamental aspect of their function.
Proton transfer is a fundamental step in many acid-catalyzed reactions, including various fluorination processes mediated by hydrogen fluoride. The dynamics and kinetics of this process are profoundly influenced by the solvent. In an acetonitrile medium, the proton transfer from HF to a substrate is not a simple, direct step but is mediated by the solvent molecules.
The hydrogen bond between acetonitrile and HF facilitates the initial protonation step. The equilibrium CH₃CN + HF ⇌ CH₃CNH⁺ + F⁻ establishes a source of both activated protons and fluoride ions. The rate of proton transfer to a substrate depends on several factors, including the substrate's basicity and the concentration of the CH₃CN-HF complex. Theoretical studies on synchronous proton transfer in hydrogen-bonded clusters of (HF)n have calculated significant electronic barrier heights, indicating that the process is energetically demanding and highly dependent on the molecular arrangement. nih.gov For instance, the calculated barrier for synchronous proton transfer in an (HF)₃ cluster is approximately 20.7 kcal mol⁻¹, while for (HF)₄ and (HF)₅, it is around 14.8 kcal mol⁻¹. nih.gov
While specific kinetic data for proton transfer in fluorination reactions within a pure acetonitrile-HF system are not extensively detailed, studies on related systems provide insight. For example, kinetic investigations of electrophilic fluorination reactions using N-F reagents in acetonitrile have been performed to develop quantitative reactivity scales. dur.ac.uk These studies underscore the importance of the medium in controlling reaction rates. In hydrofluorination of alkenes, the initial protonation of the double bond is often the rate-determining step, and the acetonitrile-HF system acts to facilitate this by providing a solvated, highly acidic proton source.
Formation and Characterization of Reaction Intermediates
The interaction between acetonitrile and hydrogen fluoride leads to the formation of distinct chemical species that can act as reaction intermediates. These adducts and transient species are central to the mechanistic pathways of reactions conducted in this medium. Their formation and characterization provide direct evidence of the underlying chemical processes.
Acetonitrile, acting as a Lewis base, readily forms adducts with Lewis and Brønsted acids. In the presence of hydrogen fluoride, a well-defined hydrogen-bonded complex, CH₃CN···HF, is formed. dss.go.th This species can be considered a σ-adduct, where the lone pair of the nitrogen atom interacts with the σ-orbital of the hydrogen atom in HF.
The formation of such adducts is an equilibrium process. While a specific equilibrium constant for the CH₃CN + HF ⇌ CH₃CN···HF reaction is not readily found in recent literature, studies on analogous systems, such as the formation of acetonitrile adducts with other acids, have been characterized. For example, equilibrium studies on the Brønsted acidity of certain aqua species in acetonitrile have been performed using NMR spectroscopy to determine pKa values, demonstrating the feasibility of quantifying such interactions. dss.go.th The formation of the acetonitrile-HF adduct effectively increases the concentration of the reactive species required for subsequent reaction steps, such as protonation or fluoride attack.
The following table summarizes key interactions and species in the Acetonitrile-HF system.
| Interacting Species | Resulting Adduct/Complex | Type of Interaction | Significance |
|---|---|---|---|
| CH₃CN and HF | CH₃CN···HF | Hydrogen Bonding (σ-adduct) | Primary complex, enhances acidity of HF |
Modern spectroscopic techniques have enabled the direct observation and characterization of short-lived, transient species in chemical reactions. Time-resolved infrared (IR) spectroscopy has been used to monitor the production of hydrogen fluoride from the reaction of fluorine atoms in liquid acetonitrile. researchgate.net
In these experiments, photolysis of a precursor like XeF₂ generates fluorine atoms, which then abstract a hydrogen atom from the solvent (acetonitrile) to form HF. The appearance and evolution of the HF vibrational band in the IR spectrum can be monitored on a picosecond timescale. Research has shown that the initially formed HF molecule and its immediate solvation environment evolve over time. This is observed as a shift in the HF vibrational absorption band to lower wavenumbers with a time constant of approximately 5.5 ps. researchgate.net
The table below presents the time constants for the growth of the HF absorption signal at different spectral regions, which reflects the evolution of the molecule's micro-solvation environment. researchgate.net
| Spectral Region (cm⁻¹) | Time Constant for Rise in HF Absorption (ps) |
| 3420 | 3.04 ± 0.26 |
| 3320 | 5.48 ± 0.24 |
| 3240 | 7.47 ± 0.74 |
Data sourced from Dunning et al. (2015). researchgate.net
These results provide a direct window into the dynamics of solvation and hydrogen-bond formation immediately following a chemical reaction, characterizing the transient states of the HF molecule as it equilibrates within the acetonitrile solvent.
Catalytic and Mediating Roles in Organic Transformations
The acetonitrile-hydrogen fluoride system is widely employed in organic synthesis, where it can act as a catalyst, a reaction medium, or a reactant source. Acetonitrile's ability to dissolve a wide range of organic substrates and its participation in reaction mechanisms make it an active mediator, not merely an inert solvent.
Acetonitrile plays a crucial role as both a solvent and a reagent in numerous electrochemical reactions and transition-metal-catalyzed processes. kangyangintl.commdpi.comresearchgate.net It can serve as a source for cyanomethyl (•CH₂CN) or cyano (•CN) radicals, which can then be incorporated into organic molecules. mdpi.com For instance, methods have been developed for the cyanomethylation of various compounds using acetonitrile as the synthon.
In the context of fluorination chemistry, systems like Et₃N·3HF (a stable, liquid source of HF) are often used in solvents like acetonitrile for nucleophilic fluorination reactions. nih.gov Here, acetonitrile serves as the medium that facilitates the interaction between the fluoride source and the substrate. Furthermore, in reactions such as the fluorination of nitroaromatic amines, liquid hydrogen fluoride is used in conjunction with acetonitrile, highlighting its role as a co-solvent or mediator in reactions involving neat HF.
The combination of acetonitrile with HF is particularly effective in reactions that proceed through carbocationic intermediates, such as the hydrofluorination of alkenes or the opening of epoxide rings. The system provides both the acidic proton to initiate the reaction and the nucleophilic fluoride to complete it, with acetonitrile mediating the process by solvating the intermediates and reagents. For example, platinum(II)-mediated coupling reactions have shown that acetonitrile can be activated and inserted into molecules, forming new C-N bonds in a process that is reversible and highly dependent on the solvent environment. nih.gov
Catalysis Involving Hydrogen Fluoride in Acetonitrile Media
Hydrogen fluoride, when dissolved in acetonitrile, can act as a potent catalyst for a variety of organic transformations. The high dielectric constant and polar aprotic nature of acetonitrile make it an effective solvent for dissolving ionic species and stabilizing charged intermediates, which are often crucial in catalytic cycles.
Research has shown that the combination of hydrogen fluoride with a Lewis acid in acetonitrile can catalyze reactions such as the hydrofluorination of alkenes. In this context, acetonitrile serves to solubilize the reactants and stabilize the carbocationic intermediates formed during the reaction. The hydrogen fluoride, activated by the Lewis acid, provides the fluoride nucleophile for the addition reaction.
Furthermore, the acidity of hydrogen fluoride in acetonitrile can be modulated by the addition of other co-solvents or salts. This tunability allows for the optimization of catalytic activity for specific reactions. For instance, the use of bulky alcohols as additives can enhance the selectivity of nucleophilic fluorination reactions by creating a specific solvation shell around the fluoride ion, thereby modulating its reactivity. acs.org
Acetonitrile as a Ligand or Reactant in Fluorine Chemistry (e.g., metal-catalyzed HF transfer)
Acetonitrile's utility in fluorine chemistry extends beyond its role as a solvent. The nitrogen atom of acetonitrile possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to metal centers. wikipedia.org This coordination can significantly influence the reactivity of the metal complex and facilitate reactions involving the transfer of hydrogen fluoride.
In metal-catalyzed HF transfer reactions, an acetonitrile ligand can be displaced by a fluoride ion, which is then transferred to a substrate. scispace.com The lability of the acetonitrile ligand is a key factor in the catalytic cycle, allowing for the regeneration of the active catalyst. For example, in the context of transition metal-catalyzed N-atom transfer reactions, the choice of ligands, including acetonitrile, can impact the catalyst's robustness and efficiency. scispace.comnih.gov
Moreover, under certain conditions, acetonitrile itself can act as a reactant. For instance, in the presence of strong acids like trifluoromethanesulfonic acid, acetonitrile can undergo a variety of transformations, leading to the formation of different cationic and neutral compounds. This reactivity highlights the importance of carefully considering the reaction conditions when using acetonitrile in the presence of strong Brønsted or Lewis acids.
The following table summarizes key aspects of acetonitrile's dual role in fluorine chemistry:
Table 1: Roles of Acetonitrile in Metal-Catalyzed Fluorine Chemistry
| Role | Description | Example Reaction |
| Ligand | Coordinates to a metal center, influencing its electronic properties and reactivity. Can be displaced by other ligands, such as fluoride. | Palladium-catalyzed hydrofluorination of alkenes. |
| Reactant | Participates directly in the chemical transformation, often involving the nitrile group. | Acid-catalyzed formation of N-acetylacetamidine. |
| Solvent | Provides a medium for the reaction, solubilizing reactants and stabilizing intermediates. | General solvent for a wide range of fluorination reactions. |
Effects of Solvent Environment on Acetonitrile-Hydrogen Fluoride Interactions
The interactions between acetonitrile and hydrogen fluoride are significantly influenced by the surrounding solvent environment. This section delves into how polar aprotic solvents affect the strength of these interactions and the specific solvation effects that dictate the coordination number of the fluoride ion.
Influence of Polar Aprotic Solvents on Interaction Strength
The strength of the interaction between acetonitrile and hydrogen fluoride is largely governed by the polarity and hydrogen-bonding capabilities of the solvent. nih.gov In a purely acetonitrile environment, a strong hydrogen bond is formed between the hydrogen atom of HF and the nitrogen atom of acetonitrile. However, the presence of other polar aprotic solvents can modulate this interaction.
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can compete with acetonitrile for hydrogen bonding with HF. bartleby.comtaylorandfrancis.com The relative strength of the interaction will depend on the proton affinity of the solvent molecules. Solvents with a higher proton affinity will form stronger hydrogen bonds with HF, thereby weakening the acetonitrile-HF interaction.
Computational studies have been employed to investigate the effect of the long-range part of Coulombic interactions on the properties of acetonitrile and hydrogen fluoride. These studies have shown that while the properties are primarily determined by short-range interactions, the long-range interactions still play a role. nih.gov
The following table provides a qualitative comparison of the expected interaction strength in different polar aprotic solvents:
Table 2: Estimated Relative Strength of Acetonitrile-HF Interaction in Various Polar Aprotic Solvents
| Solvent | Dielectric Constant (approx.) | Expected Acetonitrile-HF Interaction Strength |
| Acetonitrile | 37.5 | Strong |
| Dimethyl Sulfoxide (DMSO) | 47 | Weaker |
| N,N-Dimethylformamide (DMF) | 38 | Weaker |
Specific Solvation Effects and Coordination Number in Fluoride Solvation
In acetonitrile, the fluoride ion is solvated by the positive end of the acetonitrile dipole, which is located on the methyl group. This solvation is relatively weak compared to the strong hydrogen bonds that fluoride can form with protic solvents. acs.org This "naked" or poorly solvated nature of the fluoride ion in acetonitrile is a key reason for its enhanced reactivity in this solvent.
The coordination number of the fluoride ion, which is the number of solvent molecules in its first solvation shell, is a subject of ongoing research. Experimental and computational studies are used to determine this value. The coordination number is influenced by the concentration of the fluoride salt and the presence of other species in the solution. For instance, in the presence of water, the fluoride ion will be preferentially solvated by water molecules due to the formation of strong hydrogen bonds. murdoch.edu.au
Understanding the specific solvation effects and the coordination number is crucial for controlling the reactivity of fluoride in acetonitrile. For example, in nucleophilic fluorination reactions, the addition of crown ethers can complex the counter-ion of the fluoride salt, leading to a more "naked" and therefore more reactive fluoride ion. nih.gov
Applications of Acetonitrile Hydrogen Fluoride Interactions in Synthetic Methodologies
Selectivity Control in Electrophilic and Nucleophilic Fluorination Reactions
Acetonitrile (B52724) plays a pivotal role in directing the outcome of fluorination reactions by influencing reaction mechanisms and stabilizing intermediates. Its use as a solvent can dramatically switch the selectivity of a reaction, providing chemists with a tool to access different structural isomers or products from the same starting material.
A compelling example of solvent-dependent selectivity is observed in the fluorination of phenylacetic acid derivatives using Selectfluor®. Research has shown that the reaction medium is critical in determining the reaction pathway. In non-aqueous acetonitrile, the reaction proceeds cleanly through a Hydrogen Atom Transfer (HAT) mechanism, yielding α-fluoro-α-arylcarboxylic acids. Conversely, in an acetonitrile/water mixture, the mechanism switches to a dominant Single Electron Transfer (SET) pathway, resulting in a decarboxylative fluorination product. This switch is attributed to the ability of water to alter the pKa of the substrate, demonstrating how acetonitrile-based solvent systems can be fine-tuned to control reaction selectivity.
Table 1: Solvent-Dependent Selectivity in the Fluorination of 2-(4-fluorophenyl)acetic acid with Selectfluor®
Electrochemical fluorination also highlights the influence of acetonitrile on selectivity. The anodic fluorination of acetanilide (B955) in anhydrous hydrogen fluoride (B91410) (HF) results in complete tarring of the reaction mixture. However, when the reaction is conducted in acetonitrile, a selective formation of m-fluoroacetanilide is achieved. Similarly, while the electrochemical fluorination of benzamide (B126) in anhydrous HF yields a range of products, performing the reaction in acetonitrile leads to these same products along with benzonitrile (B105546) and its fluorinated derivatives. This indicates that acetonitrile not only facilitates the reaction but also participates in or mediates alternative reaction pathways. The solvent's ability to dissolve a wide range of ionic and nonpolar compounds, its high dielectric constant, and its electrochemical stability make it a preferred medium for such transformations.
Furthermore, mechanistic studies involving the electrophilic fluorinating agent Selectfluor have underscored the importance of the solvent effect. The choice of solvent, including acetonitrile, can improve yields and expand the range of compatible nucleophiles in reactions such as the fluorination-nucleophilic addition to glycals.
Role in Deprotection Strategies (e.g., influence of acetonitrile in anhydrous HF cleavage in solid-phase peptide synthesis)
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the tert-butyloxycarbonyl (Boc) protection strategy, anhydrous hydrogen fluoride is the quintessential reagent for the final cleavage step. This process involves removing acid-labile side-chain protecting groups and simultaneously cleaving the completed peptide from its solid support resin. The mechanism proceeds via an SN1 pathway, which generates reactive carbocation intermediates from the protecting groups. To prevent these carbocations from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues, "scavengers" are added to the cleavage cocktail.
While traditional scavengers include compounds like anisole (B1667542) and p-cresol, the broader context of solvent use in SPPS is relevant. Acetonitrile has been explored and utilized as a solvent in various stages of peptide synthesis, often as a replacement for dimethylformamide (DMF). Studies have demonstrated that acetonitrile can be an excellent choice for the coupling of hindered amino acids and can serve as a suitable solvent for all steps of SPPS, including washings, Fmoc group removal, and coupling reactions. Its lower viscosity and boiling point compared to DMF can be advantageous. However, the specific role of acetonitrile as a direct component or modulator within the final anhydrous HF cleavage cocktail is not extensively detailed in the literature, which predominantly focuses on the action of traditional carbocation scavengers.
Table 2: Standard Components of an Anhydrous HF Cleavage Cocktail in Boc-SPPS
Development of Novel Fluorinating Systems Utilizing Acetonitrile as a Component
Acetonitrile is not merely a passive solvent but an integral component in the development and application of modern fluorinating systems. Its ability to dissolve key reagents and stabilize reactive species has been fundamental to the synthesis of some of the most important N-F type electrophilic fluorinating agents.
The synthesis of N-fluoropyridinium salts and 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane (F-TEDA) salts, the latter being the class of reagents that includes Selectfluor®, is often performed in acetonitrile. Direct fluorination of pyridine (B92270) derivatives or DABCO salts with F₂ gas is typically conducted in acetonitrile at low temperatures. This solvent is crucial for managing the reaction and obtaining stable, crystalline, and effective fluorinating agents.
Beyond synthesis, acetonitrile is a key component in fluorination reactions performed under flow chemistry conditions. It is often the solvent of choice for dissolving ionic reagents like Selectfluor®, enabling continuous and automated processing which can be safer and more efficient than traditional batch methods.
Furthermore, the interaction between fluorine sources and acetonitrile can be more direct. Time-resolved infrared spectroscopy has been used to observe the reaction of fluorine atoms with liquid acetonitrile, leading to the formation of hydrogen fluoride on a picosecond timescale. This fundamental research illustrates the direct reactivity between fluorine and the solvent. The concept of using a nitrogen-containing organic molecule to modulate the properties of HF is well-established with reagents like pyridinium (B92312) polyhydrogen fluoride (Olah's reagent), which is a stable and versatile hydrofluorinating agent. Acetonitrile's interaction with fluorinated species is also evident in the formation of stable complexes and cocrystals, where specific intermolecular forces, such as C−Br···N halogen bonds, play a role in the architecture of the resulting structures.
Table 3: Role of Acetonitrile in Various Fluorinating Systems
Advancements in Analytical Methodologies Utilizing or Addressing Acetonitrile Hydrogen Fluoride Systems
Optimization of Chromatographic Separations
The separation of fluorinated compounds presents unique challenges due to their distinct physicochemical properties. The optimization of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Micellar Electrokinetic Chromatography (MEKC), is crucial for their effective analysis. Acetonitrile-based mobile phases are frequently employed in these optimizations.
In reversed-phase HPLC (RP-HPLC), acetonitrile (B52724) is a favored organic modifier in the mobile phase for the analysis of fluorinated compounds due to its elution strength and ability to provide sharp peaks. The optimization of the mobile phase composition, particularly the ratio of acetonitrile to water, is a critical parameter for achieving desired retention times and resolution.
The retention behavior of fluorinated compounds on C18 columns is significantly influenced by the mobile phase. For instance, studies on the retention of [¹⁸F]fluoride have shown that the pH of the mobile phase, in conjunction with the acetonitrile concentration, dictates the recovery and retention of the analyte. At a lower pH (e.g., 3), significant retention of fluoride (B91410) is observed on silica-based C18 columns, which can be mitigated by increasing the pH to 5 or higher.
The development of HPLC methods for fluorinated pharmaceuticals often involves a systematic approach to optimize the mobile phase. For example, in the analysis of Capecitabine and its impurities, a gradient elution with varying proportions of acetonitrile, methanol, and an ammonium (B1175870) formate (B1220265) buffer was employed to achieve effective separation. Similarly, the analysis of perfluorinated compounds in biological matrices has been successfully achieved using acetonitrile for extraction and as a component of the mobile phase in conjunction with solid-phase extraction.
Table 1: Illustrative HPLC Mobile Phase Compositions for Fluorinated Analyte Separation
| Analyte Class | Column Type | Mobile Phase Composition | Key Findings |
| Fluorinated Pharmaceuticals | Inertsil ODS-3V | Gradient of A: 20mM Ammonium Formate buffer/Methanol/Acetonitrile (75:25:5) and B: Methanol/Ammonium Formate buffer/Acetonitrile (80:15:5) | Successful separation and quantification of the active pharmaceutical ingredient and its impurities. |
| Perfluorinated Carboxylic Acids (PFCAs) | Ion exchange and C18 | Acetonitrile and water with solid-phase extraction | Effective separation and recovery of a wide range of PFCAs from whole blood samples. |
| [¹⁸F]Fluoride | Waters XBridge C18 | Phosphate or acetate (B1210297) buffers (pH 2-9) with acetonitrile or ethanol | Recovery of [¹⁸F]fluoride increased with increasing pH, with over 90% recovery at pH 5 for silica-based columns. |
This table is for illustrative purposes and specific conditions may vary based on the exact analytes and instrumentation.
Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer high-efficiency separations for a wide range of analytes, including fluorinated compounds.
Capillary Zone Electrophoresis (CZE) has been employed for the separation of organofluorine compounds. The use of capillaries made from materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) has been shown to be effective for the analysis of cationic test solutes.
MEKC is particularly useful for the separation of neutral and charged fluorinated compounds. A significant advancement in this area is the use of fluorinated surfactants to create the micellar phase. For instance, the use of volatile ammonium perfluorooctanoate as a surfactant in MEKC-MS has been shown to provide powerful fluorous-fluorous and hydrophobic interactions, which are beneficial for the separation of fluorinated compounds without causing signal suppression in the mass spectrometer. This approach has been successfully applied to the analysis of fluorinated herbicides in water samples. The use of mixed surfactant systems, such as combining anionic and cationic surfactants, can also enhance the selectivity of MEKC separations for certain analytes.
Strategies for Mitigating or Utilizing Acetonitrile Adduct Formation in Mass Spectrometry-Based Analyses
In liquid chromatography-mass spectrometry (LC-MS), the use of acetonitrile in the mobile phase can lead to the formation of analyte-acetonitrile adducts, which can be either a challenge to be mitigated or a phenomenon to be utilized for enhanced sensitivity.
The formation of these adducts can sometimes lead to ion suppression, where the signal intensity of the primary analyte ion is reduced. This suppression can be significant even at low concentrations of acetonitrile. Strategies to mitigate this include optimizing the mobile phase composition by reducing the acetonitrile content where possible and adjusting the mass spectrometer's source parameters, such as the desolvation line temperature and drying gas flow, which can favor the desolvation of the adduct ion and enhance the signal of the protonated molecule.
Conversely, the formation of acetonitrile adducts can be intentionally utilized to improve the detection sensitivity of certain analytes. For compounds that exhibit poor ionization efficiency, the formation of a stable and abundant acetonitrile adduct can provide a stronger signal for quantification. For example, the analysis of underivatised amino acids has shown a significant enhancement in signal-to-noise ratio when using the acetonitrile adduct for quantification. Similarly, the protonated acetonitrile adduct of tranexamic acid has been used for its quantitative analysis in human plasma, demonstrating that the adduct's high abundance is independent of source parameters and mobile phase composition.
Table 2: Strategies for Managing Acetonitrile Adducts in Mass Spectrometry
| Strategy | Approach | Application Example | Outcome |
| Mitigation | Optimize MS source parameters (e.g., increase desolvation temperature and gas flow). | Analysis of tranexamic acid. | Enhanced signal of the [M+H]⁺ ion by promoting adduct desolvation. |
| Mitigation | Reduce acetonitrile concentration in the mobile phase. | General LC-MS analysis. | Decreased formation of adducts and reduced ion suppression. |
| Utilization | Use the [M+ACN+H]⁺ adduct for quantification. | Analysis of underivatised amino acids. | Significant improvement in signal-to-noise ratio (23% to 1762%). |
| Utilization | Employ the stable acetonitrile adduct for sensitive detection. | Quantification of tranexamic acid in plasma. | Achieved higher sensitivity for quantification at residue levels. |
Interfacing Computational Chemistry with Experimental Analytical Data for Fluorinated Species Characterization
The integration of computational chemistry with experimental analytical data has become a powerful tool for the characterization of fluorinated species. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict spectroscopic properties, which can then be compared with experimental data to confirm structures and assign signals.
A notable application is the prediction of ¹⁹F NMR chemical shifts. Predicting these shifts for fluorinated aromatic compounds can be challenging, especially in molecules with multiple fluorine atoms. Computational models can calculate the isotropic shielding constants, which are then scaled to predict the chemical shifts. These predicted shifts can be compared with experimental spectra to aid in the assignment of signals to specific fluorine atoms within a molecule. This approach has been successfully used to reassign the structures of several fluorinated compounds. The accuracy of these predictions depends on the level of theory and basis set used in the calculations.
This combined computational-experimental approach offers a robust method for the identification and characterization of fluorinated compounds, reducing the reliance on authentic standards and enabling the characterization of novel or transient species.
Table 3: Correlation of Experimental and Computed ¹⁹F NMR Chemical Shifts for a Set of Fluorinated Aromatic Compounds
| Compound | Experimental Shift (ppm) | Computed Shift (ppm) | Deviation (ppm) |
| 1-Fluoro-2-nitrobenzene | -119.4 | -118.9 | 0.5 |
| 1-Fluoro-3-nitrobenzene | -110.8 | -110.2 | 0.6 |
| 1-Fluoro-4-nitrobenzene | -104.5 | -104.1 | 0.4 |
| 2,4-Difluoronitrobenzene (F-2) | -110.1 | -109.5 | 0.6 |
| 2,4-Difluoronitrobenzene (F-4) | -103.2 | -102.8 | 0.4 |
Data is illustrative and based on findings reported in scientific literature where computational predictions are correlated with experimental values.
Green Chemistry Perspectives in Acetonitrile Hydrogen Fluoride Chemistry
Sustainable Practices in Related Synthetic and Analytical Procedures
A move toward integrated waste minimization strategies is a central theme in modernizing processes that use hazardous chemicals like HF. patsnap.com This holistic approach aligns with the foundational principle of green chemistry: it is better to prevent waste than to treat it after it has been created. yale.eduepa.govmsu.edu Sustainable practices in this context involve a comprehensive evaluation of the entire lifecycle, from production and transport to application and waste management, with the goal of reducing environmental risks. patsnap.com
Reducing the environmental footprint of processes involving hydrogen fluoride (B91410) necessitates a focus on minimizing solvent use and subsequent waste. patsnap.com Key strategies include process optimization to reduce the volume of solvents required and the adoption of advanced treatment methods for waste streams. patsnap.com
For aqueous waste containing HF, neutralization is a primary treatment method. princeton.edu Advanced techniques, such as a two-stage neutralization process using calcium hydroxide (B78521) to precipitate calcium fluoride, can be optimized to reduce reaction times by as much as 40% compared to conventional systems. patsnap.com While effective, neutralization can produce secondary waste in the form of metal fluoride salts, which are also toxic and must be managed as hazardous waste. princeton.edu Therefore, the ultimate goal is to develop closed-loop systems that enable the recovery and reuse of fluoride compounds, minimizing discharge altogether. patsnap.com A microwave-assisted, vessel-inside-a-vessel system has been proposed for laboratory-scale applications to safely remove and capture HF from digestion solutions, allowing the diluted acid to be collected for recycling. nih.govresearchgate.net This method can remove up to 99.9% of the HF from the sample matrix. researchgate.net
A critical aspect of greening chemical processes is the replacement of hazardous volatile organic compounds (VOCs) with safer, more sustainable alternatives. researchgate.net Fluorination reactions have traditionally been conducted in polar aprotic solvents like acetonitrile (B52724), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), some of which are toxic and not derived from renewable sources. researchgate.netwpmucdn.com Research into greener alternatives has identified several promising candidates suitable for fluorination and other HF-mediated reactions. wpmucdn.com Ionic liquids, for instance, have been shown to be effective media for fluorination, often increasing reaction yields at lower temperatures compared to traditional organic solvents. researchgate.netbohrium.com Their negligible vapor pressure reduces air pollution, and they can often be recycled. researchgate.net Other modern alternatives include bio-based solvents, which are sourced from renewable materials. wpmucdn.com
Table 1: Comparison of Traditional vs. Greener Solvents
| Traditional Solvent | Greener Alternative(s) | Key Advantages of Greener Alternative |
| N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | γ-Valerolactone (GVL) | Bio-based, biodegradable, non-toxic. wpmucdn.com |
| Acetonitrile, DMF | Dihydrolevoglucosenone (Cyrene) | Bio-based, non-toxic. wpmucdn.com |
| Various Polar Aprotic Solvents | Ionic Liquids | Negligible vapor pressure, good solvent for a range of materials, recyclable, can increase reaction yields. researchgate.net |
| Acetonitrile, Benzonitrile (B105546) | Solid-State (Mechanochemical) | Eliminates the need for toxic, high-boiling point solvents; reactions are often faster and can be performed under ambient conditions. rsc.org |
Recent developments in mechanochemistry offer a path to eliminate solvents entirely. rsc.org Solid-state aromatic nucleophilic fluorination using potassium fluoride has been demonstrated to proceed rapidly and efficiently without the need for highly polar, toxic solvents, representing a significant step forward in environmentally friendly fluorination. rsc.org
Acetonitrile is a widely used solvent in both synthetic and analytical chemistry, particularly for high-performance liquid chromatography (HPLC). solvent--recycling.comacs.org The waste streams from these processes, often containing high percentages of water, represent a significant opportunity for recovery and reuse. solvent--recycling.comgoogle.com Recycling acetonitrile not only reduces the cost of purchasing new solvent and disposing of hazardous waste but also mitigates the environmental impact and exposure to supply chain volatility. acs.org
Several technologies are employed for recovering acetonitrile from aqueous mixtures. Distillation is a primary method, though the formation of an azeotrope between acetonitrile and water at approximately 85% acetonitrile presents a challenge. acs.orgmtrinc.com To overcome this, strategies such as pressure-swing distillation, azeotropic distillation with entrainers, and pervaporation are used. google.commtrinc.com Another effective and low-energy approach is salt-induced phase separation (salting-out), where adding a salt like sodium chloride to the mixture causes it to separate into an acetonitrile-rich phase and a water-rich phase. nih.govwur.nl This process can increase the acetonitrile concentration in the rich phase to over 90%. nih.govwur.nl
Table 2: Overview of Acetonitrile Recovery Techniques
| Recovery Technique | Principle of Operation | Reported Efficiency/Purity |
| Pressure-Swing Distillation | Utilizes two distillation columns at different pressures to break the acetonitrile-water azeotrope. mtrinc.com | Can produce >99.7% pure acetonitrile. mtrinc.com |
| Azeotropic Distillation | An entrainer (breaking agent) is added to alter the relative volatilities and break the azeotrope. Ionic liquids have been identified as promising breaking agents. acs.org | High purity achievable; dependent on the chosen entrainer. |
| Pervaporation | A membrane-based process where the feedstock is passed over a membrane that preferentially allows water to permeate, thus dehydrating the acetonitrile stream. google.commtrinc.com | Can be used to reduce water content significantly, often in combination with distillation. google.com |
| Salt-Induced Phase Separation | An inorganic salt is added to the aqueous mixture, decreasing the mutual solubility of acetonitrile and water and causing phase separation. nih.govwur.nl | Can increase the volume fraction of acetonitrile to 92% in the recovered phase. nih.govwur.nl |
| Extraction & Distillation | An extractant (e.g., p-methoxy benzonitrile) that is immiscible with water is used to extract acetonitrile, which is then separated by distillation. google.com | Can recycle over 99% of the acetonitrile from the aqueous mixture. google.com |
Solvent recovery systems, particularly those using high-efficiency fractional distillation, are capable of purifying used acetonitrile to a level where its UV absorbance is equal to or better than the original solvent, making it suitable for reuse in demanding applications like HPLC. solvent--recycling.com
Atom Economy and Efficiency in Fluorination Methodologies
The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org A reaction with high atom economy is inherently less wasteful, as fewer atoms are lost to byproducts. wikipedia.orgacs.org This metric is distinct from percentage yield; a reaction can have a 100% yield but a low atom economy if it generates a significant mass of unwanted byproducts. wikipedia.org
Table 3: Theoretical Atom Economy of Common Reaction Types
| Reaction Type | General Scheme | Theoretical Atom Economy | Relevance to Fluorination |
| Addition | A + B → C | 100% | Ideal for reactions like the addition of F₂ or HF across a double bond. |
| Rearrangement | A → B | 100% | Isomerization reactions that reposition a fluorine atom or functional group. |
| Substitution | A + B → C + D | < 100% | Very common in fluorination (e.g., Halex reactions, use of DAST), but generates waste (D). The mass of the leaving group and reagent byproducts directly impacts atom economy. acs.orgwikipedia.org |
| Elimination | A → B + C | < 100% | Less common for introducing fluorine but relevant in generating fluorinated alkenes. |
Striving for higher atom economy in fluorination involves designing new synthetic pathways and reagents. nottingham.ac.ukresearchgate.net A significant advancement is the development of methods that utilize more fundamental fluorine sources with greater efficiency. agchemigroup.eu For instance, catalytic protocols that use metal fluoride salts to fluorinate acyl chlorides represent a move toward more sustainable fluorination. nottingham.ac.uk An even more innovative approach involves the mechanochemical defluorination of per- and polyfluoroalkyl substances (PFAS), using these "forever chemicals" as the fluorine source for new C-F bond formations. chemrxiv.org This method creates a closed-loop fluorine economy, turning a persistent waste product into a valuable reagent and achieving high yields (90-96%) with minimal purification. chemrxiv.org Such strategies, which maximize the incorporation of the fluorine atom from source to product while minimizing hazardous reagents and waste, exemplify the practical application of atom economy principles to create more sustainable fluorine chemistry. nottingham.ac.ukchemrxiv.org
Future Research Directions and Emerging Trends
Exploration of Novel Acetonitrile-Hydrogen Fluoride (B91410) Derivatives and Supramolecular Complexes
The interaction between the strong hydrogen bond donor, hydrogen fluoride (HF), and the polar aprotic solvent, acetonitrile (B52724) (CH₃CN), is a subject of ongoing research. Studies have investigated the structure and thermodynamics of this system, revealing that the properties are primarily dictated by short-range interactions. nih.gov Future work is directed towards the synthesis and characterization of new, stable derivatives and complex supramolecular structures.
Research in this area will likely focus on:
Isolation and Characterization of Novel Adducts: Systematic studies to isolate and structurally characterize various n:m adducts of (CH₃CN)ₙ(HF)ₘ under different conditions of temperature and pressure.
Supramolecular Assembly: The use of acetonitrile-HF interactions as building blocks for creating larger, ordered supramolecular assemblies. The directional nature of hydrogen bonds can be exploited to design complex architectures.
Ionic Liquid Systems: Investigating the interactions within ionic liquid-acetonitrile mixtures, where hydrogen bonding between cations and the nitrogen atom of acetonitrile can be influenced by the presence of fluoride or bifluoride anions derived from HF. rsc.org This could lead to the development of novel solvent systems with tunable properties for electrochemistry and chemical synthesis. rsc.org
| Area of Exploration | Research Focus | Potential Application |
|---|---|---|
| Novel Adduct Synthesis | Exploring different stoichiometric ratios and conditions to form stable acetonitrile-HF adducts. | New fluorinating agents, reaction intermediates. |
| Supramolecular Chemistry | Utilizing hydrogen bonding patterns for the self-assembly of complex, multi-molecular structures. | Crystal engineering, functional materials. |
| Ionic Liquid Formulations | Studying the phase behavior and interaction of acetonitrile-HF systems with ionic liquids. rsc.org | Advanced electrolytes, green reaction media. |
In Situ Spectroscopic Monitoring of Reaction Mechanisms Involving Acetonitrile and Hydrogen Fluoride
Understanding the precise steps of a chemical reaction as it happens is crucial for optimization and control. The application of in situ spectroscopic techniques to reactions involving acetonitrile and hydrogen fluoride is an emerging trend. These methods allow for real-time observation of transient intermediates and reaction kinetics, providing a deeper understanding of the reaction mechanism.
Future research will likely employ a range of techniques to probe these reactions:
NMR and IR Spectroscopy: Attenuated total reflection infrared (ATR-IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the hydrogen-bonding interactions and the formation of ion pairs or clusters in mixtures of acetonitrile and fluoride-containing compounds. rsc.org
Mass Spectrometry: Techniques like ion cyclotron resonance mass spectrometry can be adapted to study ion-molecule reactions and mechanisms in the gas phase, providing fundamental data on reactivity. acs.org
X-ray Absorption Spectroscopy: For reactions involving catalysts, in situ X-ray absorption fine structure (XAFS) spectroscopy can reveal the electronic state and coordination environment of the catalytic center during the reaction.
| Spectroscopic Technique | Information Gained | Relevance to Acetonitrile-HF Chemistry |
|---|---|---|
| In Situ NMR/IR | Real-time tracking of functional group transformations and hydrogen bond dynamics. rsc.org | Observing the formation and consumption of intermediates in fluorination reactions. |
| Mass Spectrometry | Identification of transient species and reaction products. mdpi.com | Elucidating complex reaction pathways and fragmentation patterns. |
| In Situ XAFS | Electronic and geometric structure of catalysts during operation. | Understanding catalyst activation and deactivation in HF-mediated processes. |
Integration of Machine Learning and Artificial Intelligence in Predicting and Optimizing Acetonitrile-Hydrogen Fluoride Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. zenodo.orgchimia.chresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize reaction conditions, accelerating the pace of discovery. acs.orgacs.org
In the context of acetonitrile-hydrogen fluoride chemistry, AI and ML can be applied to:
Predict Reaction Outcomes: Develop models that predict the products and yields of reactions involving acetonitrile and HF under various conditions (e.g., temperature, catalyst, substrate).
Optimize Reaction Conditions: Utilize algorithms like Bayesian optimization to efficiently explore the reaction parameter space and identify the optimal conditions for desired outcomes with minimal experimentation. chimia.ch
Discover Novel Molecules: Employ generative models to propose new derivatives or supramolecular structures with specific desired properties, such as high stability or catalytic activity.
Elucidate Mechanisms: Combine computational chemistry data with ML to build models that can predict reaction pathways and identify rate-determining steps.
| AI/ML Application | Objective | Example Approach |
|---|---|---|
| Predictive Modeling | Forecast reaction yields and product selectivity. | Training neural networks on existing experimental data. researchgate.net |
| Reaction Optimization | Find optimal temperature, pressure, and catalyst loading. | Using genetic algorithms or Bayesian optimization. chimia.ch |
| Materials Discovery | Design new molecules with targeted properties. | Employing generative adversarial networks (GANs). |
| Mechanism Analysis | Predict transition states and reaction pathways. | Combining quantum chemical calculations with machine learning. acs.org |
Theoretical Design of Catalytic Systems for Hydrogen Fluoride-Mediated Transformations
Computational chemistry provides powerful tools for designing catalysts from the ground up. stanford.edu Theoretical methods, particularly density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the efficacy of potential catalysts for transformations involving hydrogen fluoride. Acetonitrile is often used as a solvent or a reactant in these transformations, making its interaction with the catalyst and HF a critical factor. mdpi.com
Future directions in this area include:
High-Throughput Screening: Using computational workflows to screen large libraries of potential catalyst materials for activity in specific HF-mediated reactions, such as hydrofluorination or fluorination.
Mechanism-Based Design: Employing detailed DFT calculations to gain a deep understanding of the reaction mechanism on a given catalyst surface, and then using that insight to rationally design improved catalysts.
Single-Atom Catalysis: Designing and modeling single-atom catalysts, where isolated metal atoms are dispersed on a support, for high efficiency and selectivity in reactions involving HF. mdpi.com
Frustrated Lewis Pairs: Computationally investigating the potential of phosphane/borane-derived frustrated Lewis pairs for the catalytic activation of small molecules, a concept that could be extended to reactions involving HF. acs.org
Advanced Materials Science Applications Deriving from Acetonitrile-Hydrogen Fluoride Interactions or Their Precursors
The unique properties of fluorinated compounds make them essential for a wide range of advanced materials. Hydrogen fluoride is a primary fluorine source, and acetonitrile is a versatile solvent and building block in organic synthesis. mdpi.cominhancetechnologies.com The interplay between these two compounds can be leveraged to create novel materials.
Emerging applications in materials science include:
Fluoropolymer Synthesis: Developing new catalytic systems where acetonitrile-HF media facilitate the polymerization of fluorinated monomers to produce materials like Teflon™ with tailored properties. inhancetechnologies.com
Electrolytes for Energy Storage: Creating novel electrolytes for batteries and supercapacitors based on fluoride-containing ionic liquids synthesized or processed using acetonitrile. The high dielectric constant of acetonitrile can be beneficial in these systems.
Pharmaceutical Intermediates: Acetonitrile is a key synthon for nitrogen-containing heterocycles, and HF is crucial for introducing fluorine into drug molecules. mdpi.commdpi.com Research into integrated, one-pot reactions involving both compounds could streamline the synthesis of advanced pharmaceutical intermediates.
Renewable Fluorinating Reagents: Research into developing stable, renewable, and easy-to-handle fluorinating reagents, where adducts of HF might be stabilized in an acetonitrile matrix, represents a greener approach to fluorination chemistry. acs.org
| Application Area | Role of Acetonitrile/Hydrogen Fluoride | Example Material/Product |
|---|---|---|
| Fluoropolymers | HF as fluorine source; Acetonitrile as reaction medium. inhancetechnologies.com | Specialty plastics, coatings. |
| Energy Storage | Component of fluoride-based ionic liquid electrolytes. | High-performance batteries. |
| Pharmaceuticals | Acetonitrile as N-source; HF as F-source for active ingredients. mdpi.com | Fluorinated drug molecules. |
| Flame Retardants | Acetonitrile as a solvent in the synthesis of organophosphorus compounds. mdpi.com | Phosphorylated flame-retardant materials. |
Q & A
Q. What key physicochemical properties of acetonitrile make it suitable as a solvent in high-performance liquid chromatography (HPLC)?
Acetonitrile's low UV absorbance (transparent at 190–400 nm), polarity, and miscibility with water make it ideal for HPLC. Its ability to reduce backpressure compared to methanol and enhance peak resolution in gradient elution is critical . For example, its use in separating sucrose caprate regioisomers via charged aerosol detection highlights its compatibility with sensitive analytical methods .
Q. What safety precautions are essential when handling acetonitrile-hydrofluoride mixtures?
Acetonitrile is flammable (flash point: 12.8°C) and toxic (oral LD₅₀: 2,460 mg/kg in rats; inhalation LC₅₀: 16,000 ppm in rats). Hydrofluoride compounds require stringent controls due to acute toxicity. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, face shields).
- Immediate decontamination of spills with inert absorbents.
- Avoidance of contact with strong oxidizers or acids to prevent violent reactions .
Advanced Research Questions
Q. How can experimental design optimize acetonitrile content in chromatographic methods for radiopharmaceutical analysis?
A two-level full factorial design (high/low variables) can optimize ethanol and acetonitrile separation in gas chromatography-flame ionization detection (GC-FID). Factors like column temperature and carrier gas flow rate are tested, with central composite designs to assess robustness. For example, a study on [¹⁸F] radiopharmaceuticals used this approach to resolve ethanol and acetonitrile peaks efficiently (resolution >1.5) while minimizing analysis time . Table 1: Example factorial design parameters for GC-FID optimization.
| Factor | Low (-) | High (+) |
|---|---|---|
| Column Temp (°C) | 40 | 60 |
| Flow Rate (mL/min) | 1.0 | 2.0 |
Q. What methodologies address phase separation in acetonitrile-water systems during extraction?
Phase separation can be induced via:
- Salt-out extraction: Adding ammonium sulfate to acetonitrile-water mixtures to precipitate proteins (e.g., in plasma sample preparation) .
- Low-temperature extraction: Cooling to -20°C to partition hydrophobic compounds into the acetonitrile layer .
- Solvent-induced phase change: Introducing methyl tert-butyl ether (MTBE) to create a three-phase system for counter-current chromatography .
Q. How can acetonitrile-hydrofluoride systems be used to synthesize fluorinated compounds?
Proton sponge hydrofluoride (PS·HF) dissolved in acetonitrile acts as a soluble fluoride source for nucleophilic fluorination. For example, PS·HF in acetonitrile reacts with 2,4,6-trichloropyrimidine to replace chlorine with fluorine, achieving >90% yield under anhydrous conditions. This method avoids insoluble byproducts common with traditional HF .
Q. How can researchers resolve discrepancies in reported acetonitrile-water miscibility under varying conditions?
Systematic evaluation using controlled parameters (temperature, salt concentration, pH) is critical. For instance, phase separation occurs at -20°C or with high salt concentrations (e.g., 30% w/v NaCl). Researchers should replicate conditions from conflicting studies and use ternary phase diagrams to map solubility limits .
Methodological Considerations for Data Contradictions
- Chromatographic retention time variability: Validate methods using robustness testing (e.g., Youden’s approach) to identify critical factors (e.g., mobile phase pH, gradient slope) .
- Conflicting toxicity data: Cross-reference exposure routes (oral vs. inhalation) and species-specific responses (e.g., mouse LC₅₀: 3,587 ppm vs. rat LC₅₀: 16,000 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
